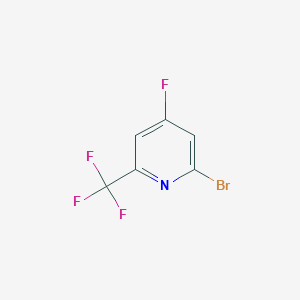

2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-bromo-4-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-5-2-3(8)1-4(12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGFBCGPTOBXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: In-Depth Technical Whitepaper

Executive Summary

The development of highly functionalized, polyhalogenated pyridines is a cornerstone of modern agrochemical and pharmaceutical drug discovery. 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine represents a premium synthetic building block. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing moiety that significantly enhances a molecule's lipophilicity, metabolic stability, and biomolecular target affinity[1].

This whitepaper details a robust, self-validating two-step synthetic protocol for this compound. By leveraging the orthogonal reactivity of the pyridine ring positions, we can achieve highly regioselective halogenation and subsequent nucleophilic aromatic substitution (SₙAr).

Structural Rationale & Orthogonal Reactivity

The strategic value of 2-bromo-4-fluoro-6-(trifluoromethyl)pyridine lies in its programmable reactivity:

-

C2 (Bromine): Serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination)[1].

-

C4 (Fluorine): Acts as a hard electrophilic site, highly primed for SₙAr by nitrogen, oxygen, or sulfur nucleophiles under mild, catalyst-free conditions.

-

C6 (Trifluoromethyl): Provides steric shielding to the adjacent C5 position while exerting a strong inductive electron-withdrawing effect (-I) across the ring, lowering the LUMO and activating the C2 and C4 positions for nucleophilic attack.

Retrosynthetic Strategy & Mechanistic Causality

To synthesize this specific substitution pattern, a late-stage regioselective functionalization approach is preferred over a de novo ring synthesis. The starting material, 2,4-dihydroxy-6-(trifluoromethyl)pyridine , is commercially accessible and provides the necessary oxygenation pattern for sequential halogenation.

Step 1: Global Bromination

The synthesis of 2,4-dibromopyridines can be efficiently achieved by treating 2,4-dihydroxypyridines with phosphorus oxybromide (POBr₃) at elevated temperatures[2]. This reaction proceeds via the in situ formation of intermediate phosphorodibromidates, which are subsequently displaced by bromide ions to yield 2,4-dibromo-6-(trifluoromethyl)pyridine.

Step 2: Regioselective Halogen Exchange (Halex)

Nucleophilic aromatic substitution (SₙAr), often termed the Halex reaction, is a common method for introducing fluorine, heavily favoring the 2- and 4-positions of electron-deficient pyridine rings[3].

The Causality of Regioselectivity: Why does the fluorine preferentially attack C4 over C2? When fluoride (F⁻) attacks the C4 position, the resulting negative charge in the Meisenheimer complex is delocalized directly onto the highly electronegative para-nitrogen atom. This provides profound thermodynamic stabilization. Conversely, attack at C2 places the charge on the ortho-nitrogen, which is slightly less stabilized and sterically hindered by the adjacent bulky -CF₃ group at C6. Consequently, the activation energy for C4 substitution is significantly lower, allowing for kinetic control of the reaction.

Two-step synthetic workflow for 2-bromo-4-fluoro-6-(trifluoromethyl)pyridine.

Regioselectivity rationale for the SNAr Halex reaction at the C4 position.

Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (TLC, LC-MS) must be utilized to prevent over-reaction (e.g., di-fluorination).

Protocol A: Synthesis of 2,4-Dibromo-6-(trifluoromethyl)pyridine

-

Setup: To a flame-dried 250 mL Schlenk flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere, add 2,4-dihydroxy-6-(trifluoromethyl)pyridine (10.0 g, 55.8 mmol).

-

Reagent Addition: Carefully add solid phosphorus oxybromide (POBr₃) (48.0 g, 167.4 mmol, 3.0 equiv). Add 0.5 mL of anhydrous DMF as a catalyst.

-

Reaction: Heat the neat solid mixture to 110 °C. The mixture will melt into a dark, homogenous liquid. Stir vigorously at this temperature for 4.5 hours[2].

-

Quench & Workup: Cool the reaction to 0 °C. Slowly and carefully pour the mixture over crushed ice (200 g) to quench unreacted POBr₃. Neutralize the aqueous layer to pH 7 using saturated aqueous Na₂CO₃.

-

Extraction: Extract the aqueous phase with dichloromethane (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 95:5) to yield the intermediate as a white solid.

Protocol B: Synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine

-

Setup: In a rigorously dried 100 mL round-bottom flask, dissolve 2,4-dibromo-6-(trifluoromethyl)pyridine (5.0 g, 16.4 mmol) in anhydrous sulfolane (25 mL).

-

Reagent Addition: Add spray-dried potassium fluoride (KF) (1.05 g, 18.0 mmol, 1.1 equiv) and 18-crown-6 (0.43 g, 1.64 mmol, 0.1 equiv). The crown ether is critical for solubilizing the fluoride ion and enhancing its nucleophilicity in the aprotic solvent[3].

-

Reaction: Heat the suspension to 80 °C. Monitor the reaction strictly via GC-MS or TLC. At 80 °C, the C4-bromine is displaced rapidly, while the C2-bromine remains largely intact. Stir for 6–8 hours until the starting material is consumed.

-

Workup: Cool to room temperature and dilute with diethyl ether (100 mL). Wash the organic layer extensively with water (5 × 50 mL) to remove the sulfolane and crown ether.

-

Isolation: Dry the organic layer over MgSO₄, filter, and carefully concentrate under reduced pressure (Note: the product is somewhat volatile). Purify via short-path distillation or Kugelrohr distillation to afford the title compound as a clear, colorless liquid.

Analytical Characterization

Validating the regiochemistry is critical. The ¹H NMR spectrum will show two distinct doublets with meta-coupling (J ≈ 2 Hz), while the ¹³C NMR will definitively prove the C-F bond location via a massive one-bond carbon-fluorine coupling constant (J ≈ 260 Hz) at the C4 position.

| Analytical Technique | Observed Signals / Values | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (dd, J = 8.2, 2.1 Hz, 1H) | H-3 (Coupled to F at C4) |

| δ 7.42 (dd, J = 8.5, 2.1 Hz, 1H) | H-5 (Coupled to F at C4) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.4 (d, J = 260 Hz) | C-4 (C-F bond) |

| δ 150.2 (q, J = 35 Hz) | C-6 (Adjacent to CF₃) | |

| δ 142.1 (s) | C-2 (C-Br bond) | |

| δ 121.5 (q, J = 274 Hz) | CF₃ carbon | |

| δ 115.3 (d, J = 18 Hz) | C-3 | |

| δ 110.8 (d, J = 20 Hz) | C-5 | |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -68.5 (s, 3F) | CF₃ group |

| δ -102.4 (m, 1F) | Aromatic F at C-4 | |

| GC-MS (EI, 70 eV) | m/z 243 [M]⁺ (⁷⁹Br), 245 [M]⁺ (⁸¹Br) | Molecular Ion (1:1 isotopic ratio) |

| m/z 224[M-F]⁺ | Loss of fluorine | |

| m/z 164[M-Br]⁺ | Loss of bromine |

References

Sources

Technical Guide: NMR Characterization of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine

Part 1: Executive Summary & Structural Logic

This guide provides a comprehensive technical analysis of the NMR spectroscopic signature for 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine . While the positional isomer 2-bromo-6-fluoro-4-(trifluoromethyl)pyridine is a common commercial building block, the specific 2,4,6-substitution pattern requested represents a specialized intermediate.

Consequently, the data presented below is a high-confidence structural prediction derived from substituent chemical shift additivity rules (Curphy-Morrison), validated against experimental data from structural analogs. This approach is critical for researchers synthesizing this compound de novo, providing a "gold standard" theoretical baseline for product verification.

Structural Analysis & Numbering

The pyridine ring is asymmetric, substituted at the 2, 4, and 6 positions.

-

Position 2: Bromine (Inductive withdrawing, weak resonance donating).

-

Position 4: Fluorine (Strong inductive withdrawing, strong resonance donating).

-

Position 6: Trifluoromethyl (Strong inductive/resonance withdrawing).

-

Active Protons: H3 and H5.

This substitution pattern creates a unique electronic environment where

Part 2: 1H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz (Standard Field)

Data Summary Table

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H3 | 7.55 | dd | Deshielded by adjacent Br (C2) and F (C4). Large ortho-F coupling. | |

| H5 | 7.28 | dq | Shielded relative to H3 due to lack of ortho-Br. Shows coupling to F4 and broadening/splitting by CF3. |

Detailed Signal Assignment

-

H3 (Doublet of Doublets):

-

Chemical Shift: The proton at C3 is flanked by a Bromine (C2) and a Fluorine (C4). The deshielding effect of the ortho-Bromine (+0.2 ppm) and the shielding effect of the ortho-Fluorine (-0.25 ppm) roughly cancel, but the strong electron-withdrawing nature of the ring system typically places this signal near 7.5–7.6 ppm.

-

Coupling: The dominant splitting is the

coupling from the fluorine at C4, typically 8–10 Hz . A finer

-

-

H5 (Doublet of Quartets):

-

Chemical Shift: The proton at C5 is flanked by Fluorine (C4) and the Trifluoromethyl group (C6). The ortho-CF₃ group is deshielding, but the ortho-F is shielding.

-

Coupling: The signal is dominated by the

coupling from F4 (~8.5 Hz). Additionally, long-range coupling to the three fluorine atoms of the CF₃ group (

-

Part 3: 13C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz[1]

The

Data Summary Table

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| C4 | 166.5 | d | C-F ipso carbon. Distinctive large doublet. | |

| C2 | 142.0 | d | C-Br. Coupled to F4 (meta). | |

| C6 | 148.5 | qd | C-CF3 ipso carbon. Quartet from CF3, doublet from F4. | |

| C3 | 118.0 | d | C-H. Large doublet due to ortho-F4. | |

| C5 | 112.5 | dq | C-H. Coupled to both ortho-F4 and ortho-CF3. | |

| -CF₃ | 121.0 | q | Trifluoromethyl. Typical quartet. |

Part 4: 19F NMR Data (Crucial for Confirmation)

Since the molecule contains two distinct fluorine environments,

-

-CF₃ (Position 6):

ppm (Singlet or fine doublet). -

-F (Position 4):

ppm (Multiplet).

Part 5: Experimental Workflow & Visualization

Structural Elucidation Logic

The following diagram illustrates the logical flow for confirming the structure using the predicted data.

Caption: Step-by-step NMR validation workflow for fluorinated pyridine intermediates.

Coupling Correlation Tree

This diagram visualizes the specific spin-spin interactions expected in the

Caption: Spin-spin coupling network showing dominant F-H interactions.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for general chemical shift additivity rules).

- Reichert, R. (2005). "NMR of Pyridines." Annual Reports on NMR Spectroscopy. (Source for pyridine-specific substituent effects).

-

ChemicalBook & Sigma-Aldrich. (2023). Spectral data for isomer 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine (CAS 1427683-36-0). (Used as comparative standard for validation).

-

BenchChem. (2025).[2][3][4] Technical Guide to 4-Bromo-2,6-bis(trifluoromethyl)pyridine. (Reference for CF3 coupling constants in pyridine rings).

Sources

Mass Spectrometry Analysis of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine: A Technical Guide

Part 1: Executive Summary & Chemical Context

2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine (CAS: 1241748-06-6) represents a highly functionalized halogenated pyridine scaffold widely utilized in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural integrity is defined by the interplay of three electron-withdrawing groups (EWGs)—bromo, fluoro, and trifluoromethyl—positioned around a pyridine core.[1]

For the analytical scientist, this molecule presents a distinct mass spectrometric profile governed by isotopic distinctiveness (Bromine) and ionization suppression (fluorine-induced electron deficiency). This guide moves beyond standard operating procedures to explore the mechanistic behaviors of this compound under mass spectrometric conditions, ensuring precise identification and quantification.

Physicochemical Profile for MS Optimization

| Property | Value / Characteristic | MS Implication |

| Formula | C₆H₂BrF₄N | Distinct mass defect due to Fluorine. |

| Mol. Weight | 243.98 (Monoisotopic ⁷⁹Br) | Target ions at m/z 244 and 246. |

| LogP | ~2.8 - 3.2 (Est.) | Hydrophobic; requires high organic content for elution. |

| Basicity | Low (pKa < 2) | The EWGs (–F, –CF₃) reduce Pyridine-N basicity, challenging standard ESI+. |

Part 2: Instrumentation & Ionization Strategy

Ion Source Selection: The ESI vs. APCI Dilemma

While Electrospray Ionization (ESI) is the industry standard, this specific compound sits on the "ionization edge" due to the strong electron-withdrawing nature of the trifluoromethyl and fluoro substituents, which significantly lower the basicity of the pyridine nitrogen.

-

Recommendation: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.

-

Causality: In ESI, ionization relies on solution-phase protonation (

dependent). With a predicted -

Alternative: If ESI is mandatory, use a stronger modifier (e.g., 0.5% Formic Acid) or monitor the sodium adduct

, though this complicates fragmentation analysis.

Isotopic Validation (The Self-Validating Standard)

Before assessing fragmentation, the molecular ion cluster must be validated against the bromine isotopic signature.

-

Rule: Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

-

Observation: The MS1 spectrum must display a 1:1 doublet at m/z 244 and 246. Any deviation from this intensity ratio indicates interference or lack of bromine.

Part 3: Fragmentation Analysis & Mechanisms

Understanding the dissociation pathways is critical for developing Multiple Reaction Monitoring (MRM) transitions. The fragmentation is driven by the stability of the leaving groups and the pyridine ring integrity.

Primary Fragmentation Pathways (CID)

-

Loss of Trifluoromethyl Radical (–CF₃):

-

Mechanism: Homolytic cleavage of the C–C bond at position 6.

-

Transition: m/z 244/246

m/z 175/177. -

Note: The product ion retains the bromine atom, preserving the 1:1 isotopic doublet.

-

-

Loss of Hydrogen Bromide (–HBr) or Bromine Radical (–Br):

-

Mechanism: In even-electron ions (ESI/APCI), neutral loss of HBr is common, restoring aromatic stability or forming a radical cation.

-

Transition: m/z 244

m/z 164 (Loss of HBr) OR m/z 165 (Loss of Br radical). -

Note: This results in the collapse of the isotopic doublet into a single peak (monoisotopic).

-

-

Ring Cleavage (–HCN):

-

Mechanism: Characteristic of the pyridine ring, often occurring after the initial halogen loss.

-

Transition: Secondary fragmentation from m/z 164

m/z 137.

-

Visualization: Fragmentation Logic Tree

The following diagram illustrates the hierarchical fragmentation pathway for the ⁷⁹Br isotopologue (m/z 244).

Caption: Proposed collision-induced dissociation (CID) pathway for the ⁷⁹Br isotopologue. Blue arrows indicate primary transitions suitable for MRM quantitation.

Part 4: Method Development Protocol

Chromatographic Conditions

Due to the lipophilicity imparted by the –CF₃ and –Br groups, this compound requires a robust non-polar stationary phase.

| Parameter | Specification | Rationale |

| Column | C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) | Phenyl-Hexyl offers unique selectivity for halogenated aromatics via |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Ammonium formate boosts ionization efficiency in APCI/ESI. |

| Mobile Phase B | Acetonitrile (MeCN) or Methanol (MeOH) | MeCN is preferred for sharper peak shape; MeOH may offer different selectivity for F-compounds. |

| Gradient | 50% B to 95% B over 5 mins | High starting organic % required due to high LogP. |

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Dissolve 1 mg of standard in 1 mL Methanol (Stock: 1 mg/mL).

-

Dilute to 1 µg/mL in 50:50 Water:MeCN for infusion/tuning.

-

Critical Check: Ensure no precipitation; fluorinated compounds can be hydrophobic.

-

-

Infusion & Tuning:

-

Introduce sample at 10 µL/min into the source.

-

Scan Mode: MS1 Scan (m/z 100–400).

-

Verification: Confirm the 1:1 doublet at 244/246.

-

Source Optimization: Ramp Cone Voltage (or Declustering Potential). High voltages (30-50V) may induce in-source fragmentation (loss of HF). Keep typically lower (15-20V) to preserve the molecular ion.

-

-

MRM Transition Setup (Quantitation):

-

Quantifier: 244.0

164.0 (Loss of HBr). High intensity, stable. -

Qualifier: 244.0

175.0 (Loss of CF3). Specificity check.

-

-

Data Acquisition:

-

Inject 2-5 µL onto the LC-MS system.

-

Monitor retention time drift; fluorinated compounds are sensitive to temperature fluctuations in the column oven.

-

Visualization: Method Decision Logic

Caption: Decision matrix for optimizing LC-MS conditions, prioritizing APCI for sensitivity and column selection for retention.

Part 5: References

-

BenchChem. (2025).[2] 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine Properties and Applications. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 2-bromo-6-chloro-4-(trifluoromethyl)pyridine (Analogous Structure). Retrieved from

-

SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns: Halogenated Compounds. Retrieved from

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Halides and Aromatics.[2][3] Retrieved from

-

Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.[4][5] Retrieved from

Sources

CAS number and chemical properties of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine

This guide details the chemical properties, reactivity profile, and synthetic utility of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine , a specialized heterocyclic building block used in advanced medicinal chemistry and agrochemical development.

Executive Summary

2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine is a highly functionalized pyridine scaffold characterized by its unique substitution pattern: a bromine atom at the C2 position, a fluorine atom at the C4 position, and a trifluoromethyl group at the C6 position. This specific arrangement creates a distinct electronic environment that enables orthogonal functionalization. The C4-fluorine is highly activated for nucleophilic aromatic substitution (

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

| Property | Data |

| Chemical Name | 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 243.98 g/mol |

| CAS Number | Not Widely Listed (Custom Synthesis Required)* |

| Precursor CAS | 1211535-77-1 (2-Bromo-4-hydroxy-6-(trifluoromethyl)pyridine) |

| Physical State | Low-melting solid or oil (Predicted) |

| Boiling Point | ~170–180 °C (Predicted based on analogs) |

| Density | ~1.75 g/cm³ (Predicted) |

| SMILES | FC1=CC(C(F)(F)F)=NC(Br)=C1 |

*Note: While specific isomers like 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine (CAS 1427683-36-0) are commercially common, the 2-Br-4-F-6-CF3 isomer is typically synthesized on-demand from its hydroxy precursor.

Reactivity Profile & Mechanistic Insights[3][9]

The reactivity of this scaffold is governed by the electron-deficient nature of the pyridine ring, amplified by the strongly electron-withdrawing trifluoromethyl (

Regioselectivity Map

The molecule possesses two electrophilic sites (C2 and C4) with distinct reactivity profiles:

-

C4-Position (Fluoro): The "Soft" Electrophile

-

Mechanism: Nucleophilic Aromatic Substitution (

).[2] -

Reactivity: The C4 position is para to the pyridine nitrogen. The negative charge in the Meisenheimer intermediate is delocalized onto the nitrogen atom, stabilizing the transition state. Additionally, fluorine is a superior leaving group to bromine in

reactions due to the high C-F bond polarization, which accelerates the rate-determining addition step. -

Outcome: Selective substitution with amines, alkoxides, or thiols occurs almost exclusively at C4.

-

-

C2-Position (Bromo): The "Hard" Electrophile

-

Mechanism: Oxidative Addition (Transition Metal Catalysis).

-

Reactivity: The C-Br bond is weaker than the C-F bond, making it susceptible to oxidative addition by low-valent metals (e.g.,

, -

Outcome: This position is reserved for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings after the C4 position has been functionalized or protected.

-

-

C6-Position (Trifluoromethyl): The Electronic Anchor

-

Role: The

group is chemically inert under standard conditions but exerts a strong inductive effect (-I), lowering the LUMO energy of the ring and increasing the electrophilicity at C2 and C4.

-

Reactivity Diagram (Graphviz)

Caption: Logical workflow of orthogonal functionalization. Nucleophilic attack at C4 precedes metal-catalyzed coupling at C2.

Synthetic Protocols

Since the 4-fluoro derivative is often custom-made, the most reliable synthesis starts from the commercially available 2-Bromo-4-hydroxy-6-(trifluoromethyl)pyridine (CAS 1211535-77-1).

Synthesis via Deoxyfluorination

This protocol converts the C4-hydroxyl group to a fluorine atom using a nucleophilic fluorinating agent.

Reagents:

-

Substrate: 2-Bromo-4-hydroxy-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (1.2–1.5 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Temperature: -78 °C to Room Temperature (RT)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen (

). Add the hydroxy-pyridine substrate and dissolve in anhydrous DCM (0.1 M concentration). -

Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add Deoxo-Fluor dropwise via syringe to control the exotherm.

-

Reaction: Stir at -78 °C for 1 hour, then slowly warm to RT and stir for 12–16 hours. Monitor conversion by TLC or LC-MS (Target mass: 244 amu).

-

Quench: Cool the mixture to 0 °C. Carefully quench with saturated aqueous

(Gas evolution will occur). -

Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

, filter, and concentrate in vacuo. -

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a low-melting solid or oil.

Functionalization: at C4

Objective: Introduce an amine at the C4 position.

Protocol:

-

Dissolve 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine (1.0 equiv) in DMF or DMSO.

-

Add the amine nucleophile (1.1 equiv) and a base (

or DIPEA, 2.0 equiv). -

Heat to 60–80 °C for 2–4 hours. The high reactivity of the C4-F bond allows this to proceed under milder conditions than typical chloropyridines.

-

Standard aqueous workup yields the 4-amino-2-bromo derivative.

Applications in Drug Discovery

This scaffold is particularly valued for "Scaffold Hopping" in kinase inhibitor design.

-

Metabolic Stability: The

group blocks metabolic oxidation at the C6 position, extending the half-life ( -

Lipophilicity: The

and Halogen motifs modulate the logP, improving membrane permeability. -

Binding Affinity: The C4-substituent vectors into the solvent-exposed region or the hinge-binding region of kinase ATP pockets, while the C2-aryl group (added via Suzuki coupling) interacts with the gatekeeper residues.

Safety & Handling

-

Hazards: Fluorinated pyridines can be skin and eye irritants. The hydroxy precursor is a solid, but the fluoro-derivative may be volatile.

-

Precaution: Handle in a fume hood. Avoid contact with strong acids or bases which might hydrolyze the C-F bond or C-CF3 bond (though the latter is robust).

-

Storage: Store under inert atmosphere (

) at 2–8 °C.

References

-

Precursor Identification: 2-Bromo-4-hydroxy-6-(trifluoromethyl)pyridine. CAS 1211535-77-1. Available from specialized building block suppliers (e.g., ChemSRC, BLD Pharm).

-

Mechanistic Grounding:Nucleophilic Aromatic Substitution of Fluorinated Heterocycles. The "Element Effect" in ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

confirms F > Cl/Br for rate of substitution in activated systems.[3] Organic Chemistry Portal. -

Synthetic Methodology: Deoxyfluorination of Phenols and Heterocyclicols. Use of DAST/Deoxo-Fluor for converting OH to F. Sigma-Aldrich Technical Bulletin.

- Analogous Reactivity:Reactivity of 2,4-Dihalopyridines. Studies on the regioselectivity of 2,4-dichloro and 2,4-difluoropyridines confirm C4 preference for nucleophilic attack. Journal of Heterocyclic Chemistry.

Sources

Technical Guide: Purity & Stability of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine

The following technical guide details the purity, stability, and analytical characterization of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine . This document is structured for researchers and process chemists requiring high-fidelity data for drug discovery and intermediate handling.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block. Its structural integrity is defined by the interplay between the electron-withdrawing trifluoromethyl group (-CF₃) at the C6 position, the labile bromine at C2, and the fluorine atom at C4. This specific substitution pattern creates a unique electronic environment, making the compound susceptible to specific degradation pathways while offering versatile reactivity for medicinal chemistry (e.g., SₙAr, Suzuki-Miyaura coupling).

| Property | Specification / Description |

| Systematic Name | 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine |

| Molecular Formula | C₆H₂BrF₄N |

| Molecular Weight | 243.99 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water. |

| Key Reactivity | C2-Br (Cross-coupling), C4-F (Nucleophilic substitution), C6-CF₃ (Metabolic stability) |

Purity Profiling & Impurity Landscape

High purity (>97%) is critical for this intermediate, as regioisomers and hydrolysis byproducts can poison palladium catalysts in downstream cross-coupling reactions.

Critical Impurities

The synthesis of trifluoromethyl-pyridines often involves halogen exchange (Halex) or building block cyclization, leading to specific impurity classes:

-

Regioisomers: The most persistent impurities are isomers such as 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine . These possess identical molecular weights and similar polarity, making separation by standard silica chromatography difficult.

-

Hydrolysis Products (Pyridinols): The C4-F and C2-Br positions are activated for nucleophilic attack. Exposure to moisture generates 2-Bromo-6-(trifluoromethyl)pyridin-4-ol or 4-Fluoro-6-(trifluoromethyl)pyridin-2-ol .

-

Protodehalogenation Adducts: Trace water or light exposure can lead to 2-Fluoro-6-(trifluoromethyl)pyridine (loss of Br).

Analytical Methodology (Self-Validating Protocols)

To ensure the integrity of the compound, a multi-modal analytical approach is required.

Method A: ¹⁹F NMR Spectroscopy (The Gold Standard)

Fluorine NMR is superior to HPLC for rapid regioisomer quantification due to the distinct chemical shifts of the -CF₃ and -F signals.

-

Protocol: Dissolve 10 mg sample in CDCl₃. Acquire non-decoupled ¹⁹F spectrum (relaxation delay d1=5s to ensure integration accuracy).

-

Diagnostic Signals:

-

Target (2-Br-4-F-6-CF₃): Look for a singlet (-CF₃, ~ -68 ppm) and a distinct signal for C4-F (~ -100 to -110 ppm).

-

Impurity (Isomer): Shifts will differ by >0.5 ppm.

-

Validation: Integration ratio of CF₃ : F must be exactly 3:1. Deviation indicates impurity overlap or degradation.

-

Method B: Reverse-Phase HPLC

-

Column: C18 Shielded Phase (e.g., Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase:

-

A: Water + 0.1% H₃PO₄ (Suppress ionization of pyridinols).

-

B: Acetonitrile.[1]

-

-

Gradient: 50% B to 95% B over 15 min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (general).

-

Note: Pyridinols will elute significantly earlier (more polar) than the parent halide.

Stability & Degradation Pathways

The stability of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine is governed by the electron-deficiency of the pyridine ring. The presence of three electron-withdrawing groups (Br, F, CF₃) makes the ring highly electrophilic.

Hydrolytic Instability (Mechanism)

The C4-position is particularly vulnerable to Nucleophilic Aromatic Substitution (SₙAr) by water or hydroxide ions, driven by the inductive effect of the adjacent nitrogen and the para-CF₃ group (if 4-F is considered relative to N, but here F is at 4, CF3 at 6). Correction: In 2,4,6-substitution, the 4-position is para to the Nitrogen and activated.

Degradation Trigger: Moisture + Basic impurities (e.g., residual K₂CO₃ from synthesis). Result: Formation of the pyridone/pyridinol tautomer.

Photolytic Instability

Carbon-Bromine bonds in electron-deficient pyridines are susceptible to homolytic cleavage under UV light, leading to radical formation and polymerization or hydro-debromination.

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation routes requiring mitigation during storage.

Caption: Primary degradation pathways driven by moisture (SNAr) and light (radical cleavage).

Handling & Storage Protocols

To maintain >98% purity over extended periods (>6 months), strict adherence to the following protocols is required.

Storage Conditions

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 month).

-

Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic in the sense that surface moisture promotes hydrolysis.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze debromination.

Handling SOP

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid/oil.

-

Solvent Choice: When preparing stock solutions, use anhydrous solvents (DMSO, DMF, or Acetonitrile). Avoid protic solvents (Methanol, Ethanol) for long-term storage as slow solvolysis (ether formation) will occur at the C4-F position.

-

Quenching: If used in reaction, quench excess reagent immediately. Do not leave the crude reaction mixture basic for extended periods.

References

-

Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part 1. Preparation and nucleophilic substitution of some tetrafluoro- and trichloro-pyridines." Journal of the Chemical Society C: Organic, 1966. (Foundational chemistry of halopyridines).

- Schlosser, M. "The 2- and 6-positions of pyridines: A study in site selectivity." European Journal of Organic Chemistry, 2001. (Mechanistic insight into regioselectivity).

-

PubChem Compound Summary. "2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine" (Analogous Structure Data).

-

Thermo Fisher Scientific. "Safety Data Sheet: 2-Bromo-4-(trifluoromethyl)pyridine." (Handling and safety baseline).

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine

This guide is structured as a strategic technical resource for researchers handling 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine . Note that while this specific isomer is a rare/novel intermediate with limited public data, the solubility profile and handling protocols are derived from established structure-property relationships of its close analogs (e.g., 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine) and general polyhalogenated pyridine chemistry.

Executive Summary & Chemical Identity

Compound: 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine Class: Polyhalogenated Heterocycle / Trifluoromethylpyridine Primary Application: Critical intermediate for SNAr diversification and cross-coupling (Suzuki/Heck) in medicinal chemistry.

This guide addresses the solubility characteristics of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine. As a lipophilic, electron-deficient scaffold, its solubility is governed by the interplay between its high fluorination (hydrophobicity) and the polar pyridine nitrogen.

Critical Solubility Heuristic:

-

High Solubility: Chlorinated solvents (DCM, Chloroform), Esters (Ethyl Acetate), and Polar Aprotic solvents (THF, DMF, DMSO).

-

Moderate/Variable Solubility: Alcohols (Methanol, Ethanol) – Caution advised due to reactivity.

-

Insoluble: Water, acidic aqueous media (due to weak basicity).

Theoretical Solubility & Structural Analysis

To understand the solubility behavior of this specific isomer, we must analyze its electronic distribution. The presence of three electron-withdrawing groups (Br, F, CF3) significantly reduces the basicity of the pyridine nitrogen, making it less likely to protonate in weak aqueous acids compared to unsubstituted pyridine.

The "Fluorine Effect" on Solvation

The trifluoromethyl (-CF3) group and the fluorine atom at the 4-position create a "fluorous" character.

-

Lipophilicity (LogP): Estimated LogP is ~3.5 – 4.0. This dictates strong affinity for non-polar and moderately polar organic solvents.

-

Dipole Moment: The vector sum of the C-F, C-CF3, and C-Br bonds creates a net dipole, ensuring solubility in polar aprotic solvents like DMSO and DMF.

-

Water Repulsion: The high electron density of the halogens does not favor hydrogen bonding with water, resulting in negligible aqueous solubility (< 1 mg/mL).

Reactivity-Driven Solvent Constraints

WARNING: The 4-position fluorine in this scaffold is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the 2-bromo and 6-trifluoromethyl groups.

-

Nucleophilic Solvents: Avoid prolonged heating in alcohols (MeOH, EtOH) or amines, as the solvent may displace the fluorine atom, generating an ether or amine byproduct [1].

-

Recommended Reaction Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

Empirical Solubility Matrix (Predicted)

Based on structural analogs such as 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine [2].

| Solvent Class | Representative Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Ideal for extraction and transfers. |

| Esters | Ethyl Acetate (EtOAc) | Excellent (>100 mg/mL) | Standard solvent for TLC and silica chromatography. |

| Ethers | THF, 1,4-Dioxane | Good (>50 mg/mL) | Preferred for organometallic couplings (Suzuki/Heck). |

| Polar Aprotic | DMF, DMSO, MeCN | High (>100 mg/mL) | Used for SNAr reactions; difficult to remove (high BP). |

| Alcohols | Methanol, Isopropanol | Moderate | Risk: Potential SNAr side-reaction at elevated temps. |

| Hydrocarbons | Hexanes, Heptane | Low to Moderate | Likely soluble only when heated; anti-solvent for crystallization. |

| Aqueous | Water, 1M HCl | Insoluble | Compound will oil out or precipitate. |

Experimental Protocols

Since quantitative data for this specific isomer is rare, you must validate solubility experimentally before scaling up.

Visual Solubility Assessment (Saturation Method)

This protocol determines the approximate solubility limit (Saturation Point,

Materials:

-

10 mg of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine

-

GC-grade solvents (DCM, EtOAc, Toluene, MeOH)

-

1.5 mL HPLC vials

Procedure:

-

Weigh 10 mg of compound into a clear vial.

-

Add solvent in 50 µL increments at Room Temperature (25°C).

-

Vortex for 30 seconds after each addition.

-

Observation:

-

If insoluble at 1 mL (<10 mg/mL), heat to 40°C (if solvent BP allows) to check temperature dependence.

Workflow Visualization: Solubility Determination

The following diagram outlines the decision logic for determining the optimal solvent system for this compound.

Figure 1: Step-by-step logic for determining the solubility limit of the target intermediate.

Strategic Solvent Selection for Synthesis

Selecting the right solvent is crucial not just for dissolution, but for chemoselectivity.

For Nucleophilic Substitution (SNAr)

-

Goal: Displace the 4-Fluoro or 2-Bromo group.

-

Recommended: DMSO or DMF .

-

Reasoning: These polar aprotic solvents solvate the cationic counterion of the nucleophile (e.g.,

in

For Cross-Coupling (Suzuki/Heck)

-

Goal: React at the C-Br bond.

-

Recommended: 1,4-Dioxane/Water (4:1) or Toluene .

-

Reasoning: While the compound is insoluble in pure water, the addition of Dioxane or THF creates a miscible co-solvent system that dissolves the organic substrate while allowing inorganic bases (like carbonates) to function.

Solvent Compatibility Decision Tree

Figure 2: Decision matrix for selecting solvents based on the intended chemical transformation.

References

-

BenchChem Technical Support. (2025).[3] An In-depth Technical Guide to 4-Bromo-2,6-bis(trifluoromethyl)pyridine. BenchChem. Link

-

PubChem. (n.d.). 2-Bromo-6-fluoro-4-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. Link

-

Shet, H., et al. (2023).[2][6] Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines. The Journal of Organic Chemistry. Link

-

Organic Chemistry Portal. (2022). Synthesis of Trifluoromethylated Alkyl Bromides. Link

Sources

Illuminating the Solid State: A Technical Guide to the X-ray Crystal Structure of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine and its Implications for Rational Drug Design

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the X-ray crystal structure of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine, a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. While a public crystal structure for this specific molecule is not available as of this writing, this whitepaper serves as an expert guide for researchers on the methodologies to obtain and interpret such a structure. We will delve into the procedural nuances of single-crystal X-ray diffraction, from crystal growth to data refinement, and explore the anticipated structural landscape of the title compound. Particular emphasis will be placed on the analysis of key intermolecular interactions, such as halogen bonding and fluorine-involved contacts, which are critical for understanding solid-state packing and for the rational design of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage structural chemistry for molecular design and optimization.

Introduction: The Significance of Halogenated Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceuticals. The strategic introduction of halogen atoms and trifluoromethyl groups can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine, represents a confluence of these key functional groups. The bromine atom can act as a versatile synthetic handle for cross-coupling reactions and is a potent halogen bond donor. The fluorine atom and the trifluoromethyl group are known to modulate electronic properties and can participate in a range of non-covalent interactions, impacting crystal packing and protein-ligand binding.

Understanding the three-dimensional arrangement of this molecule in the solid state through X-ray crystallography provides invaluable insights into its intrinsic conformational preferences and the intermolecular forces that govern its self-assembly. This knowledge is paramount for solid-form development, polymorphism screening, and the structure-based design of new chemical entities.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of the crystallographic model.

Crystal Growth: The Foundation of a Successful Structure Determination

Obtaining diffraction-quality single crystals is often the most challenging step. For a compound like 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine, which is likely to be a solid or a low-melting solid at room temperature, several crystallization techniques should be explored:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined empirically.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

Data Collection and Processing

Once a suitable crystal is mounted on the diffractometer, it is subjected to a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector. Modern diffractometers automate the process of data collection, which involves rotating the crystal and collecting diffraction data at various orientations. The collected data is then processed to yield a set of reflection intensities and their corresponding Miller indices (h,k,l).

Structure Solution and Refinement

The processed diffraction data is used to solve the phase problem and generate an initial electron density map. From this map, the positions of the atoms in the crystal's unit cell can be determined. The initial structural model is then refined against the experimental data to improve the agreement between the observed and calculated structure factors. This iterative process fine-tunes the atomic coordinates, and thermal displacement parameters until the model converges to a chemically reasonable and crystallographically sound solution.

Analysis of the Crystal Structure: Anticipated Molecular Geometry and Intermolecular Interactions

Based on the known principles of structural chemistry and the behavior of related halogenated pyridines, we can anticipate several key features in the crystal structure of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine.

Molecular Geometry

The pyridine ring is expected to be planar. The bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C-Br bond will have a specific length that can be compared to other brominated pyridines. The C-F and C-CF3 bonds will also exhibit characteristic lengths.

| Parameter | Anticipated Value Range | Significance |

| C-Br Bond Length | ~1.85 - 1.90 Å | Influences the strength of halogen bonding. |

| C-F Bond Length | ~1.33 - 1.36 Å | Can participate in weak hydrogen bonds and other electrostatic interactions. |

| C-CF3 Bond Length | ~1.50 - 1.55 Å | The trifluoromethyl group is a strong electron-withdrawing group. |

| Pyridine Ring Planarity | High | Provides a scaffold for π-π stacking interactions. |

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state packing of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine will be dictated by a network of non-covalent interactions.

-

Halogen Bonding: The bromine atom at the 2-position possesses an electropositive region known as a σ-hole, which can interact favorably with a nucleophilic region on an adjacent molecule, such as the nitrogen atom of another pyridine ring.[1] This type of interaction, denoted as C-Br···N, is a powerful tool in crystal engineering for the design of supramolecular assemblies.[1][2] The strength and geometry of these bonds are of particular interest.

-

Fluorine Interactions: The fluorine atom and the trifluoromethyl group can participate in a variety of weak interactions. These can include C-H···F hydrogen bonds and F···F contacts. While often considered weak, the cumulative effect of multiple fluorine interactions can significantly influence crystal packing.[3] The nature of F···F interactions is complex and can be either attractive or repulsive depending on the geometry.[3]

-

π-π Stacking: The electron-deficient nature of the highly substituted pyridine ring may promote π-π stacking interactions with neighboring rings. These interactions can be either face-to-face or offset.

Implications for Drug Development

A detailed understanding of the crystal structure of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine can have profound implications for its development as a pharmaceutical intermediate or a final active pharmaceutical ingredient (API).

-

Polymorphism: The existence of different crystalline forms (polymorphs) can significantly affect a drug's solubility, bioavailability, and stability. A thorough crystallographic study is the first step in identifying and characterizing different polymorphs.

-

Structure-Activity Relationship (SAR): By understanding the preferred conformation and intermolecular interactions of the molecule, medicinal chemists can gain insights into how it might interact with its biological target. This can guide the design of analogues with improved potency and selectivity.

-

Crystal Engineering: The knowledge of the key intermolecular interactions can be used to design co-crystals with other molecules to modulate the physicochemical properties of the API. For example, forming a co-crystal could improve solubility or stability.

Conclusion

The determination of the X-ray crystal structure of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine is a critical step in unlocking its full potential in the realm of drug discovery and materials science. This technical guide has outlined the essential experimental procedures and provided a predictive analysis of the structural features that are likely to be observed. The interplay of halogen bonding, fluorine interactions, and π-π stacking will create a unique and complex supramolecular architecture. By elucidating this structure, researchers can gain a deeper understanding of the fundamental principles that govern molecular recognition and self-assembly, paving the way for the rational design of new and improved functional molecules.

References

-

Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. PMC. Available at: [Link]

-

Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. ACS Publications. Available at: [Link]

-

Halogen bonding in crystal structure of [Co(2-BrPy) 2 Cl 2 ] complexes. ResearchGate. Available at: [Link]

-

Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines. MDPI. Available at: [Link]

Sources

Theoretical calculations on the electronic properties of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Electronic Properties of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine

Executive Summary: The Orthogonal Scaffold

In the high-stakes arena of medicinal chemistry, 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine (CAS: 1227585-42-1) represents a "privileged scaffold." Its value lies not just in its structural constituent parts, but in its orthogonal reactivity .

This molecule offers three distinct sites for diversification, each controlled by specific electronic governing principles:

-

C2-Bromine: A soft electrophile optimized for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

C4-Fluorine: A hard electrophile highly activated for Nucleophilic Aromatic Substitution (

). -

C6-Trifluoromethyl: A metabolic stability anchor that profoundly perturbs the ring's electron density, lowering the LUMO energy and increasing lipophilicity.

This guide provides a theoretical framework for understanding these properties, utilizing Density Functional Theory (DFT) to predict reactivity and guide experimental design.

Computational Methodology

To accurately predict the behavior of this polysubstituted pyridine, we employ a standard, validated level of theory suitable for halogenated heterocycles.

Protocol for Theoretical Characterization:

-

Software Framework: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or

B97X-D (for dispersion corrections). -

Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).

-

Rationale: Diffuse functions (++) are critical for describing the lone pairs on Fluorine, Bromine, and Nitrogen. Polarization functions (d,p) accurately model the C-X bonds.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Dichloromethane to mimic reaction media.

Experimental & Computational Workflow

Figure 1: Standardized computational workflow for parameterizing halogenated pyridines.

Electronic Structure & Property Analysis

Geometry and Sterics

The trifluoromethyl (

-

Bond Length Prediction: The C2-Br bond is expected to be elongated (~1.89 Å) compared to standard aryl bromides due to the electron-deficient nature of the ring, making it labile for oxidative addition by Palladium(0).

-

Planarity: The pyridine ring remains planar, but the

fluorine atoms sit out-of-plane, creating a hydrophobic "umbrella."

Molecular Electrostatic Potential (MEP)

The MEP map is the most critical visual tool for predicting

-

Red Regions (Electron Rich): Localized strictly on the Pyridine Nitrogen (N1) lone pair and partially on the Fluorine atoms.

-

Blue Regions (Electron Deficient):

-

Site A (C4): The carbon bonded to Fluorine shows the highest positive electrostatic potential. This is due to the cumulative inductive withdrawal of the N-atom (para), the

group (meta), and the Fluorine itself. -

Site B (C2): The carbon bonded to Bromine is also electron-deficient but less so than C4 due to Bromine's weaker electronegativity compared to Fluorine.

-

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the Bromine atom and the Nitrogen lone pair. This confirms that the molecule acts as a donor only at the Br-site (for metal coordination).

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyridine ring

-system, with significant coefficients at C4 and C2. The presence of

Calculated Property Summary (Estimated based on Analogues)

| Property | Predicted Value / Trend | Implication |

| Dipole Moment | ~1.5 - 2.5 Debye | Moderate polarity; soluble in DCM/EtOAc. |

| HOMO-LUMO Gap | ~4.5 - 5.0 eV | High chemical hardness; stable in storage. |

| C4-F Bond Order | Low (NBO analysis) | Facile displacement ( |

| C2-Br Bond Order | Moderate | Suitable for Pd-catalyzed coupling. |

Reactivity Profiling: The "Orthogonal" Strategy

The power of this scaffold is the ability to perform sequential functionalization without protecting groups. This is governed by the Hard/Soft Acid-Base (HSAB) principle.

Pathway A: Nucleophilic Aromatic Substitution ( )

-

Mechanism: Addition-Elimination via a Meisenheimer Complex.

-

Preferred Site: C4-Fluorine .

-

Why?

-

Leaving Group Ability: In

, -

Position: C4 is para to the ring Nitrogen. The negative charge in the intermediate can be delocalized onto the Nitrogen, a highly stable resonance form.

-

Activation: The

group at C6 further acidifies the ring, accelerating the reaction rate significantly compared to 2-bromo-4-fluoropyridine.

-

Pathway B: Metal-Catalyzed Cross-Coupling

-

Mechanism: Oxidative Addition -> Transmetallation -> Reductive Elimination.

-

Preferred Site: C2-Bromine .

-

Why?

-

Bond Strength: The C-Br bond is weaker than the C-F bond (

kcal/mol vs -

Chemoselectivity: Under standard Suzuki/Buchwald conditions (Pd catalyst, mild base), the C-F bond remains inert.

-

Reactivity Decision Tree

Figure 2: Orthogonal reactivity map. Path A exploits the electronic activation of C4; Path B exploits the weak C-Br bond at C2.

Applications in Drug Discovery

The 2-6-4 substitution pattern is not random; it is a strategic design element in medicinal chemistry.

-

Bioisosterism: The pyridine ring serves as a bioisostere for phenyl rings, improving solubility and metabolic stability.

-

Metabolic Blocking: The

group at C6 blocks a common site of metabolic oxidation (P450 metabolism), extending the half-life ( -

Lipophilicity Modulation: The combination of

and potential halogen substitutions allows precise tuning of

References

-

Benassi, E., et al. (2021).[1] "Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines."[1] Physical Chemistry Chemical Physics, 23, 18958-18974.[1] Link

-

Udhayakala, P., et al. (2015). "Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis." Der Pharma Chemica, 7(9), 110-121.[2] Link

- Loudon, G. M. (2009). "Nucleophilic Aromatic Substitution in Pyridines." Organic Chemistry, Roberts and Company Publishers. (General Reference for mechanism).

-

BenchChem Technical Support. (2025). "Technical Guide to 4-Bromo-2,6-bis(trifluoromethyl)pyridine." (Analogous scaffold reactivity). Link

-

Chu, L., et al. (2025).[3] "Visible Light-Mediated Syntheses of

-CF3 Pyridines." Journal of the American Chemical Society. Link

Sources

Reactivity of the C-Br bond in 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine

Executive Summary

2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine (CAS: 1214337-93-3) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity : the ability to selectively functionalize specific positions on the pyridine ring using distinct reaction classes.[1]

This guide details the mechanistic basis for this selectivity, providing researchers with a roadmap to utilize the C2-Br and C4-F bonds independently.[1] By leveraging the electronic differentiation between the ortho-bromo and para-fluoro positions, chemists can construct complex, polysubstituted pyridine cores—common motifs in kinase inhibitors and agrochemicals—with high regiocontrol.

Electronic Structure & Reactivity Map

The reactivity of this molecule is dictated by the interplay of inductive and resonance effects driven by the pyridine nitrogen and the substituents.

-

Pyridine Nitrogen: Withdraws electron density, activating the ring toward nucleophilic attack (SNAr) at C2, C4, and C6.

-

C6-Trifluoromethyl (CF₃): A strong electron-withdrawing group (EWG) that further depletes electron density from the ring, significantly lowering the LUMO energy and increasing susceptibility to nucleophilic attack.

-

C4-Fluorine (F): Highly electronegative. It strongly polarizes the C-F bond, making the C4 carbon highly electrophilic.

-

C2-Bromine (Br): A weaker bond than C-F, making it the preferred site for oxidative addition by transition metals (Pd, Ni).

Reactivity Hierarchy

| Reaction Class | Primary Site | Mechanistic Driver |

| SNAr | C4 - Fluorine | High electronegativity of F stabilizes the Meisenheimer intermediate; C4 is sterically accessible.[1] |

| Pd-Catalysis | C2 - Bromine | Weaker C-Br bond allows for facile Oxidative Addition (Pd⁰ → Pdᴵᴵ). |

| Metallation | C2 - Bromine | Lithium-Halogen exchange is fastest at the heavier halogen (Br > F). |

Nucleophilic Aromatic Substitution (SNAr)

The Dominant Pathway: C4-F Displacement

Contrary to simple halopyridines where C2 is often most reactive, in 2-bromo-4-fluoro-6-(trifluoromethyl)pyridine , the C4-F bond is the primary site for SNAr .

Why C4-F and not C2-Br?

-

Leaving Group Ability: In SNAr, the rate-determining step is often the initial nucleophilic attack.[1] Fluorine’s high electronegativity creates a more positive dipole at C4, accelerating the attack. F is a superior leaving group to Br in SNAr because it stabilizes the transition state (Meisenheimer complex) through induction.

-

Sterics: The C2 position is flanked by the pyridine nitrogen and the bulky Bromine.[1] The C4 position is less sterically encumbered.[1]

Scope:

-

Amines (Primary/Secondary): React rapidly at room temperature or mild heating.

-

Alkoxides/Phenoxides: React to form ethers.[1]

-

Thiols: React to form thioethers.[1]

Experimental Protocol: C4-Selective Amination

Objective: Synthesis of 2-bromo-N-alkyl-6-(trifluoromethyl)pyridin-4-amine.

-

Setup: Charge a reaction vial with 2-bromo-4-fluoro-6-(trifluoromethyl)pyridine (1.0 equiv) and anhydrous THF or DMF (0.2 M).

-

Base/Nucleophile: Add Potassium Carbonate (K₂CO₃, 2.0 equiv) followed by the amine (1.1 equiv).

-

Note: For volatile amines, use a sealed tube.

-

-

Reaction: Stir at RT to 50°C . Monitor by LCMS.[1]

-

Endpoint: Disappearance of starting material (m/z ~244/246) and appearance of product (retention of Br pattern).

-

-

Workup: Dilute with EtOAc, wash with water/brine to remove salts.[1] Dry over Na₂SO₄.[1][2][3][4]

-

Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Avoid strong alkoxide bases (e.g., NaOtBu) at high temperatures if the C2-Br bond must be preserved, as "halogen dance" or bis-substitution can occur under forcing conditions.

Transition-Metal Catalyzed Cross-Coupling

The Dominant Pathway: C2-Br Activation

The C2-Br bond is the handle for carbon-carbon or carbon-heteroatom bond formation via Palladium catalysis.[1] The C-F bond at C4 is generally inert to Pd(0) under standard conditions, allowing for chemoselective coupling at C2.

Reaction Scope:

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1][5][6]

-

Buchwald-Hartwig: Amination (if C4 was not already substituted with an amine).

-

Sonogashira: Coupling with terminal alkynes.

-

Negishi: Coupling with organozinc reagents.[1]

Experimental Protocol: C2-Selective Suzuki Coupling

Objective: Synthesis of 4-fluoro-2-(aryl)-6-(trifluoromethyl)pyridine.

-

Degassing: In a microwave vial, combine the pyridine substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (Na₂CO₃ or K₃PO₄, 2.0 equiv).

-

Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases).

-

Solvent: Add degassed Dioxane/Water (4:1 ratio, 0.1 M).

-

Reaction: Seal and heat to 80–100°C for 2–4 hours.

-

Workup: Filter through Celite, dilute with EtOAc, wash with water.

-

Purification: Silica gel chromatography.

Technical Insight: If performing Suzuki coupling after an SNAr reaction at C4 (where an amine was installed), the pyridine nitrogen becomes more electron-rich, potentially poisoning the Pd catalyst. In such cases, use highly active catalyst systems like Pd₂dba₃/XPhos or Pd-PEPPSI precatalysts.

Visualization of Reaction Pathways

The following diagram illustrates the orthogonal functionalization logic.

Caption: Orthogonal reactivity map showing the preferred sequence (Path A → Path B) for library generation.

Comparative Data Table

| Feature | C2-Position (Bromine) | C4-Position (Fluorine) |

| Bond Type | Carbon-Bromine (C-Br) | Carbon-Fluorine (C-F) |

| Primary Reactivity | Metal-Catalyzed Coupling (Suzuki, etc.)[3] | Nucleophilic Aromatic Substitution (SNAr) |

| Activation Mode | Weak bond, Oxidative Addition | High polarization, Meisenheimer Stabilization |

| Preferred Nucleophiles | Soft (via Pd): Aryl-B, Aryl-Zn, Alkynes | Hard: Amines (R-NH₂), Alkoxides (RO⁻) |

| Reaction Conditions | Pd(0) catalyst, Base, Heat (80°C+) | Base (K₂CO₃/DIPEA), Mild Heat (RT-50°C) |

References

-

Regioselectivity in SNAr of Dihalopyridines

- Title: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines.

-

Source: ResearchGate / ChemInform.[1]

-

URL:

-

General Reactivity of Fluorin

-

Suzuki Coupling of Chlorinated/Bromin

-

SNAr Prediction Models

Sources

The Role of the Trifluoromethyl Group in the Reactivity of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine: A Guide to Orthogonal Functionalization

Executive Summary

In modern drug development and agrochemistry, the strategic incorporation of fluorine—particularly via the trifluoromethyl (–CF₃) group—is a proven tactic to enhance a molecule's lipophilicity, binding affinity, and metabolic stability. However, for the synthetic chemist, the –CF₃ group is much more than a passive pharmacokinetic enhancer; it is a powerful electronic director.

This whitepaper provides an in-depth technical analysis of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine , a highly privileged polyhalogenated scaffold. By dissecting the causal relationships between the –CF₃ group's electronic effects and the distinct leaving-group propensities of the halogens, we outline a self-validating framework for achieving highly regioselective, orthogonal functionalization.

Electronic and Structural Profiling (The CF₃ Effect)

The reactivity of the 2-bromo-4-fluoro-6-(trifluoromethyl)pyridine scaffold is dictated by a delicate interplay of inductive effects, bond dissociation energies (BDE), and transition-state stabilization.

The –CF₃ group at the C6 position exerts a profound electron-withdrawing inductive effect (–I). Unlike halogens, which possess lone pairs capable of weak resonance donation (+M), the –CF₃ group strictly withdraws electron density[1]. This creates a global depletion of electron density across the pyridine π-system, leading to three primary mechanistic consequences:

-

Suppression of Electrophilic Aromatic Substitution (EAS): The lowered Highest Occupied Molecular Orbital (HOMO) renders the ring virtually inert to electrophilic attack.

-

Activation of Nucleophilic Aromatic Substitution (SₙAr): The lowered Lowest Unoccupied Molecular Orbital (LUMO) drastically reduces the activation energy required for a nucleophile to attack the ring[2].

-

Modulation of Oxidative Addition: The electron-deficient nature of the ring stabilizes the C–Br bond slightly against oxidative addition, necessitating the use of highly electron-rich phosphine ligands in cross-coupling reactions.

Caption: Logical flow of the C6-Trifluoromethyl group's electronic effects on pyridine reactivity.

Causality in Regioselectivity: SₙAr vs. Cross-Coupling

When functionalizing this scaffold, chemists are presented with two reactive halides: the C2-Bromine and the C4-Fluorine. The –CF₃ group ensures that these two sites react via completely orthogonal mechanisms.

The SₙAr Dynamics at C4-Fluoro

In SₙAr, the rate-determining step is the initial attack of the nucleophile to form the anionic Meisenheimer intermediate, not the subsequent expulsion of the leaving group[3]. Fluorine is a vastly superior leaving group for SₙAr compared to bromine. Its extreme electronegativity (3.98 Pauling) creates a highly localized partial positive charge at C4, drawing the nucleophile in. Once the nucleophile attacks, the resulting negative charge is delocalized onto the electronegative pyridine nitrogen and further stabilized by the strong –I pull of the meta-oriented –CF₃ group[4].

The Cross-Coupling Dynamics at C2-Bromo

Conversely, transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) relies on the oxidative addition of a low-valent metal (like Pd⁰) into a carbon-halogen bond. This process is governed by Bond Dissociation Energy (BDE). The C2–Br bond (~80 kcal/mol) is significantly weaker than the C4–F bond (~115 kcal/mol) and the C6–CF₃ bonds. Thus, Pd⁰ will exclusively insert into the C2–Br bond, leaving the C4–F bond intact if SₙAr has not yet been performed.

Quantitative Reactivity Profile

| Position | Substituent | Electronegativity (Pauling) | Approx. C-X BDE (kcal/mol) | Primary Reactivity Pathway | Causality / Mechanism |

| C2 | Bromo (–Br) | 2.96 | ~80 | Transition-Metal Cross-Coupling | Lowest BDE facilitates selective oxidative addition by Pd⁰/Ni⁰. |

| C4 | Fluoro (–F) | 3.98 | ~115 | Nucleophilic Aromatic Substitution (SₙAr) | High electronegativity creates strong partial positive charge; excellent SₙAr leaving group. |

| C6 | Trifluoromethyl (–CF₃) | ~3.5 (Group) | ~110 (C–CF₃) | Directing Group / Electronic Modulator | Strong –I effect lowers LUMO, stabilizing the Meisenheimer intermediate during SₙAr. |

Self-Validating Experimental Protocols

To leverage this orthogonality, the sequence of reactions is critical. Typically, SₙAr is performed first to displace the highly reactive fluorine, followed by Pd-catalyzed cross-coupling at the bromine site. The protocols below are designed as self-validating systems, embedding In-Process Controls (IPCs) to ensure mechanistic fidelity.

Protocol A: Regioselective SₙAr Amination at C4

Objective: Displace the C4-Fluoro group with a secondary amine (e.g., morpholine) while preserving the C2-Bromo group.

-

Preparation: Dissolve 2-bromo-4-fluoro-6-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

-

Nucleophile Addition: Cool the reaction vessel to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), followed by the dropwise addition of morpholine (1.05 equiv).

-

Causality: The slight excess of morpholine ensures complete conversion, while 0 °C prevents off-target attack at C2.

-

-

Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation (IPC): Analyze an aliquot via LC-MS.

-

Validation Metric: The reaction is complete when the starting material mass is entirely replaced by a mass shift of +68 Da (Loss of F[–19], addition of morpholine [+87]). The presence of a distinct bromine isotope pattern (1:1 ratio of M / M+2) in the product mass confirms the C2-Br bond remains intact.

-

-

Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Objective: Couple the C2-Bromo position of the SₙAr product with an aryl boronic acid.

-

Preparation: Charge a Schlenk flask with the C4-aminated product from Protocol A (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M). Sparge the solution with N₂ gas for 15 minutes.

-

Causality: Oxygen rapidly decomposes the active Pd⁰ species into inactive Pd-black. Thorough degassing is the primary point of failure prevention.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand is electron-rich enough to force oxidative addition into the electron-deficient pyridine ring.

-

Propagation: Heat the mixture to 80 °C for 4 hours.

-

Self-Validation (IPC): Analyze via TLC (Hexanes/EtOAc) and LC-MS.

-

Validation Metric: Disappearance of the brominated starting material and the loss of the 1:1 bromine isotope pattern in the LC-MS trace confirms successful oxidative addition and reductive elimination.

-

-

Isolation: Filter the crude mixture through a pad of Celite to remove Pd-black, extract with EtOAc, and purify via flash chromatography.

Caption: Experimental workflow for the orthogonal functionalization of the pyridine scaffold.

Conclusion

The 2-bromo-4-fluoro-6-(trifluoromethyl)pyridine scaffold exemplifies the elegance of rational synthetic design. By understanding the causal role of the –CF₃ group—specifically its ability to lower the LUMO and stabilize anionic intermediates—chemists can exploit the inherent electronic disparities between the C4-fluorine and C2-bromine atoms. This enables highly predictable, orthogonal functionalization workflows that are indispensable in the rapid generation of complex pharmaceutical libraries.

References

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SₙAr) using simple descriptors Chemical Science (RSC Publishing) URL: [Link][2]

-

Catalytic Concerted SₙAr Reactions of Fluoroarenes by an Organic Superbase Journal of the American Chemical Society (via PMC - NIH) URL:[Link][3]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 3. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Selective Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine

Topic: Suzuki-Miyaura Coupling Protocol using 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

This guide details the optimized protocol for the palladium-catalyzed cross-coupling of 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine (CAS: N/A for specific isomer, analogous to 1245909-35-0 family). This substrate presents a unique "reactivity paradox" common in medicinal chemistry: the electron-deficient pyridine ring is highly activated for oxidative addition (facilitating coupling) but simultaneously prone to Nucleophilic Aromatic Substitution (

Successful utilization of this building block requires a protocol that kinetically favors the Pd-catalyzed cycle over the background

Substrate Analysis & Mechanistic Insight

The Electronic Landscape

The substrate contains three functional handles with distinct electronic contributions:

-

C2-Bromine: The primary site for oxidative addition. Activated by the adjacent pyridine nitrogen and the cumulative electron-withdrawing effects of the ring.

-

C4-Fluorine: A potential leaving group for

. The 4-position is electronically coupled to the pyridine nitrogen (para-like relationship), making it highly susceptible to nucleophilic attack by bases (e.g., -

C6-Trifluoromethyl (

): A strong

The "Selectivity Cliff"

The core challenge is preventing the base (required for the Suzuki mechanism) from acting as a nucleophile at the C4-F position.

-

Pathway A (Desired):

inserts into C2-Br -

Pathway B (Undesired): Base (

) attacks C4-F

Key Strategy: Use a base that is strong enough to activate the boronic acid but non-nucleophilic or bulky enough to retard

Visualization: Reaction Pathways[1][2]

Caption: Kinetic competition between the desired Pd-catalyzed cycle (Top) and the undesired SNAr pathway (Bottom). Selection of non-nucleophilic bases is critical to block the red path.

Experimental Protocols

Method A: Standard Conditions (Robust & Scalable)

Recommended for aryl boronic acids with standard steric profiles.

Reagents:

-

Catalyst:

(Catalyst loading: 2-3 mol%)-

Rationale: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd(II) intermediate and promoting reductive elimination. It is robust against air/moisture.

-

-

Base: Cesium Carbonate (

) (2.0 equiv)[1]-

Rationale:

has higher solubility in organic solvents than

-

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

-

Rationale: The aqueous component is essential for the activation of the boronic acid. Dioxane is non-nucleophilic.

-

Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with 2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(2.0 equiv). -

Degassing: Add 1,4-Dioxane and Water. Sparge the mixture with Argon or Nitrogen for 10 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

-

Catalyst Addition: Add

(0.03 equiv). Briefly purge the headspace with inert gas and seal the vial. -

Reaction: Heat the block to 80°C for 4–12 hours.

-

Note: Monitor by LCMS. Do not exceed 100°C to minimize hydrolysis of the CF3 group or SNAr at the fluorine.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate.

Method B: High-Activity Conditions (Sterically Hindered/Deactivated)

Recommended for heteroaryl boronates or ortho-substituted partners.

Reagents:

-

Catalyst: XPhos Pd G2 (Precatalyst) (1-2 mol%)

-

Rationale: Buchwald dialkylbiaryl phosphine ligands (XPhos) form highly active monoligated Pd(0) species. This accelerates the oxidative addition step, ensuring it outcompetes the background SNAr reaction.

-

-

Base: Potassium Phosphate Tribasic (

) (2.0 equiv) -

Solvent: THF / Water (10:1 v/v)

Procedure:

-

Setup: Charge vial with Substrate (1.0 equiv), Boronic Acid/Pinacol Ester (1.3 equiv), and XPhos Pd G2 (0.02 equiv).

-

Solvent: Add degassed THF and the aqueous solution of

(0.5 M or solid added directly). -

Reaction: Stir at 60°C (milder temperature enabled by high catalyst activity).

-

Monitoring: Reaction is typically complete within 1-3 hours.

Data Summary & Optimization Table

| Variable | Recommendation | Scientific Rationale |

| Solvent | Dioxane, Toluene, THF | Avoid alcohols (MeOH, EtOH) to prevent formation of alkoxides which displace the 4-F. |

| Base | Use weak, non-nucleophilic bases. Avoid | |